molecular formula C13H10ClNO5S B2655473 4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate CAS No. 356079-94-2

4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B2655473
CAS No.: 356079-94-2
M. Wt: 327.74
InChI Key: UHGYNPFOJNTSNC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a nitrobenzene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methylphenyl with 2-nitrobenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products Formed

    Substitution: 4-Amino-3-methylphenyl 2-nitrobenzene-1-sulfonate.

    Reduction: 4-Chloro-3-methylphenyl 2-aminobenzene-1-sulfonate.

    Oxidation: 4-Chloro-3-carboxyphenyl 2-nitrobenzene-1-sulfonate.

Scientific Research Applications

4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenyl 2-aminobenzene-1-sulfonate: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-3-methylphenyl 2-hydroxybenzene-1-sulfonate: Contains a hydroxy group instead of a nitro group.

    4-Chloro-3-methylphenyl 2-methoxybenzene-1-sulfonate: Features a methoxy group in place of the nitro group.

Uniqueness

4-Chloro-3-methylphenyl 2-nitrobenzene-1-sulfonate is unique due to the combination of its chloro, methyl, and nitrobenzene sulfonate groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reduction reactions that are not possible with the amino or hydroxy analogs, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5S/c1-9-8-10(6-7-11(9)14)20-21(18,19)13-5-3-2-4-12(13)15(16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGYNPFOJNTSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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